molecular formula C11H15ClN2O2 B7950725 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride

Cat. No.: B7950725
M. Wt: 242.70 g/mol
InChI Key: KMOVTNRHFITJGW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a piperazin-2-one moiety. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various reagents. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized solvents and catalysts, such as Yb(OTf)3, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group and the piperazin-2-one moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound lacks the piperazin-2-one moiety but shares the methoxyphenyl group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.

    1-(2,3-Dichlorophenyl)piperazine hydrochloride: Contains dichloro substituents instead of a methoxy group.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOVTNRHFITJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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